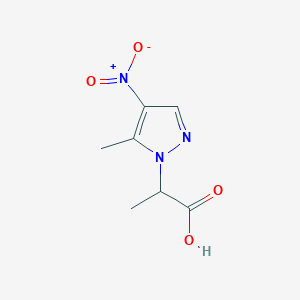

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a nitro group at the 4-position and a methyl group at the 5-position of the pyrazole ring, with a propanoic acid side chain at the 1-position.

Properties

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNSCRYXRBAWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with a suitable propanoic acid derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-4-amino-1H-pyrazol-1-yl)propanoic acid .

Scientific Research Applications

Medicinal Chemistry

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has shown promise in the development of new pharmaceuticals. Its structure allows it to act as a scaffold for designing drugs with improved efficacy against various diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 32 | Moderate |

| Standard Antibiotic | 16 | High |

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests makes it a candidate for developing eco-friendly agricultural chemicals.

Case Study: Herbicidal Activity

Research focused on the herbicidal effects of pyrazole derivatives demonstrated that 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid effectively inhibited the growth of several weed species. Field trials indicated a reduction in weed biomass by over 50% compared to untreated controls .

| Weed Species | Growth Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Species A | 65 | 100 |

| Species B | 55 | 150 |

Materials Science

The compound's unique properties allow it to be utilized in the synthesis of novel materials, such as polymers and composites that exhibit enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In a recent study, 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid was used as a monomer in the synthesis of poly(pyrazole-co-acrylate) copolymers. The resulting materials exhibited improved thermal properties and were tested for their application in coatings and adhesives .

| Property | Poly(pyrazole-co-acrylate) | Control Polymer |

|---|---|---|

| Glass Transition Temp (°C) | 120 | 95 |

| Tensile Strength (MPa) | 45 | 30 |

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Chain Length: The butanoic acid analog (C4 chain) may exhibit improved pharmacokinetic properties over the C3 chain due to increased lipophilicity .

- Trifluoromethyl vs. Nitro : The trifluoromethyl group in CAS 1005629-50-4 offers strong electron-withdrawing effects but with greater metabolic stability than nitro groups, which are prone to reduction .

Biological Activity

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

The molecular formula of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is with a molecular weight of approximately 166.14 g/mol. Its structure includes a pyrazole ring substituted with a methyl and nitro group, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole nucleus have been reported to inhibit TNF-α by up to 85% at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. A comparative analysis revealed that several pyrazole compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The presence of the nitro group in the structure is hypothesized to enhance this activity.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | E. coli | 0.005 |

| 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | S. aureus | 0.004 |

Anticancer Potential

Studies have indicated that pyrazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells. A recent investigation into similar compounds found that they could inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation .

Case Study 1: Anti-inflammatory Effects

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced edema model in mice. The study found that certain derivatives exhibited comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a range of pyrazole compounds and tested their antimicrobial activity against multiple bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that some derivatives showed significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted pyrazole derivatives with propanoic acid moieties). For example, describes a similar synthesis of pyrazole-4-carboxylic acid derivatives using cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of nitro-group precursors. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as highlighted in .

Q. How is the structural integrity of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid validated in synthetic workflows?

- Methodological Answer : Structural validation typically employs a combination of spectroscopic and crystallographic techniques. For instance, used FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1336 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions. X-ray crystallography (as in ) resolves stereochemical ambiguities. Researchers should cross-reference experimental data with density functional theory (DFT)-predicted spectral profiles to detect anomalies .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard for purity assessment. Stability studies require accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to identify decomposition products. and emphasize FT-IR and NMR for tracking structural changes, while thermal gravimetric analysis (TGA) monitors phase transitions .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the pyrazole ring influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., SNAr reactions). Researchers should perform Hammett σ⁺ analyses to quantify electronic effects. and demonstrate that nitro-substituted pyrazoles exhibit regioselective reactivity in aza-Michael additions or cycloadditions. Computational tools ( ) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms involving this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in simulations. To address this, use hybrid QM/MM (quantum mechanics/molecular mechanics) methods incorporating explicit solvent models (e.g., water or DMSO). recommends iterative feedback loops: experimental kinetic data (e.g., rate constants) refine computational parameters, while predicted intermediates guide targeted trapping experiments (e.g., using cryogenic NMR) .

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be systematically addressed?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, achieved regioselective aza-Michael additions by pre-coordinating the pyrazole nitrogen to Lewis acids (e.g., ZnCl₂). Advanced strategies include directed ortho-metalation (DoM) or transient directing groups (TDGs). Computational screening ( ) identifies optimal catalysts (e.g., Pd or Cu complexes) for C–H activation .

Q. What methodologies validate the biological activity of derivatives of this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Enzyme inhibition studies require kinetic assays (e.g., fluorescence-based or calorimetric methods). For example, synthesized pyrazole-thiazolidinone hybrids and tested their activity via IC₅₀ measurements. Molecular docking (using software like AutoDock Vina) predicts binding modes to targets (e.g., kinases), while surface plasmon resonance (SPR) quantifies binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.